molecular formula C14H7ClN2O4 B5564614 2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5564614
M. Wt: 302.67 g/mol
InChI Key: NRJSUQPBBYKZRL-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione derivatives are an important class of heterocyclic compounds known for their diverse pharmacological activities and applications in material science. The specific focus on "2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione" relates to exploring its chemical structure, synthesis methods, and the inherent chemical and physical properties that contribute to its potential applications in various fields of science and technology.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives typically involves strategic functionalization of the isoindole core. A common method for synthesizing such compounds, as indicated by research, involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones (Worlikar & Larock, 2008). This methodology tolerates various functional groups, offering a versatile approach to accessing a wide range of isoindole-1,3-dione derivatives.

Molecular Structure Analysis

Isoindole-1,3-dione derivatives exhibit interesting structural features. Studies involving similar compounds have shown that these molecules can adopt planar configurations with significant π-π interactions facilitating crystalline stability (Tariq et al., 2010). Such structural properties are crucial for understanding the reactivity and interaction of these compounds with various biological targets or material interfaces.

Scientific Research Applications

Antimicrobial Screening

Some novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3(2H)-dione, have been synthesized and evaluated for antimicrobial activities. These compounds are being researched as potential chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Structural Analysis

Studies on the structural properties of similar compounds, like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, have revealed insights into their planar structures and intermolecular interactions. These findings are important for understanding the chemical behavior and potential applications of these compounds (Tariq et al., 2010).

Functionalization and Derivative Synthesis

The functionalization of aniline derivatives to form isoindole-1,3-diones has been explored. This process leads to the creation of pseudo-allylic halogenation products and other derivatives, broadening the scope of potential applications in chemical synthesis (Khusnitdinov, Sultanov, & Gataullin, 2019).

Catalysis in Transamination

The compound's role in catalysis has been studied, particularly in the transamination process involving primary alkylamines. This research has implications in areas like laser tissue welding (Anderson et al., 2017).

Synthesis Methods

Research has also focused on developing new synthesis methods for isoindole-1,3-diones. For instance, a palladium-catalyzed aminocarbonylation method has been developed, which is significant for synthesizing this class of heterocycles efficiently (Worlikar & Larock, 2008).

Vibrational and DFT Studies

Vibrational and Density Functional Theory (DFT) studies have been conducted on compounds like 2-chloro-1H-isoindole-1,3(2H)-dione, providing valuable information on their vibrational characteristics and structural parameters (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

properties

IUPAC Name

2-(3-chlorophenyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O4/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(20)21)12(10)14(16)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJSUQPBBYKZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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